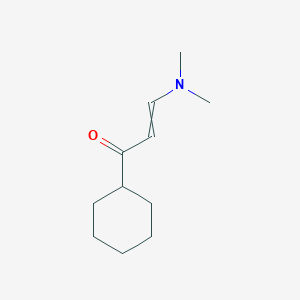![molecular formula C13H15N3O2 B1454919 5-[4-(Cyclopentyloxy)phenyl]-1,3,4-oxadiazol-2-amine CAS No. 1219827-71-0](/img/structure/B1454919.png)
5-[4-(Cyclopentyloxy)phenyl]-1,3,4-oxadiazol-2-amine
Overview
Description
5-[4-(Cyclopentyloxy)phenyl]-1,3,4-oxadiazol-2-amine, also known as 5-CPO, is a novel compound with a wide range of applications in scientific research. It is an amine compound that is used in the synthesis of a variety of organic compounds, as well as being a useful tool for studying the biochemical and physiological effects of certain compounds.
Scientific Research Applications
Synthetic Routes and Sensing Applications
Oxadiazoles, including 1,3,4-oxadiazole scaffolds, are highlighted for their vast applications across pharmacology, polymers, material science, and organic electronics. The ease of synthesizing 1,3,4-oxadiazole derivatives and their potential as chemosensors due to high photoluminescent quantum yield, excellent thermal and chemical stability, and coordination sites for metal-ions are emphasized. These features make them suitable for developing fluorescent frameworks and metal-ion sensors, where the sensing mechanisms include photo-induced electron transfer and complex formation (Sharma, Om, & Sharma, 2022).
Pharmacological Applications
1,3,4-Oxadiazole derivatives exhibit a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer properties. This review discusses the biologically active unit of oxadiazole in various compounds, highlighting its significant impact on pharmacokinetic properties and interactions with biomacromolecules (Wang, Sun, Jia, Bian, & Yu, 2022).
Therapeutic Potential
The 1,3,4-oxadiazole ring's peculiar structure allows effective binding with different enzymes and receptors, leading to a range of bioactivities. Research focuses on developing 1,3,4-oxadiazole-based derivatives for treating various ailments, underscoring their significant development value in medicinal chemistry (Verma, Khan, Akhtar, Alam, Akhter, & Shaquiquzzaman, 2019).
Antimicrobial Activity
New 1,3,4-oxadiazole derivatives demonstrate promising antimicrobial activities, surpassing known antibiotics in some cases. This includes a wide range of activities such as antibacterial, antitubercular, antifungal, antiprotozoal, and antiviral, showcasing their potential as new drugs (Glomb & Świątek, 2021).
properties
IUPAC Name |
5-(4-cyclopentyloxyphenyl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c14-13-16-15-12(18-13)9-5-7-11(8-6-9)17-10-3-1-2-4-10/h5-8,10H,1-4H2,(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBKOPMIEVPXTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=C(C=C2)C3=NN=C(O3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40677735 | |
| Record name | 5-[4-(Cyclopentyloxy)phenyl]-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(Cyclopentyloxy)phenyl]-1,3,4-oxadiazol-2-amine | |
CAS RN |
1219827-71-0 | |
| Record name | 5-[4-(Cyclopentyloxy)phenyl]-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![((1R,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl)methanol](/img/structure/B1454858.png)